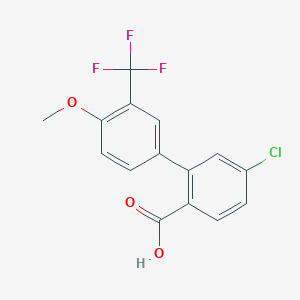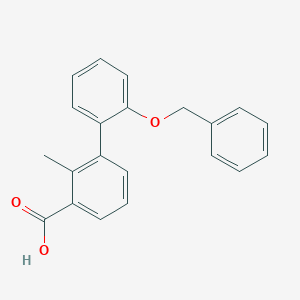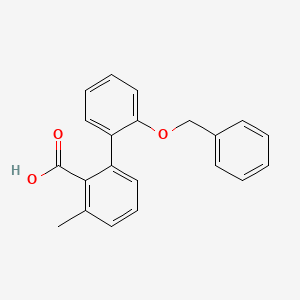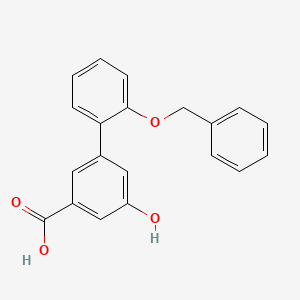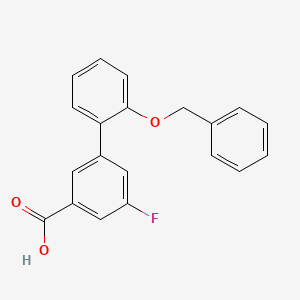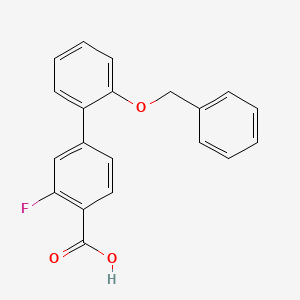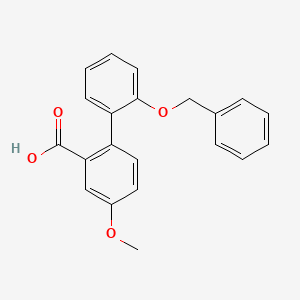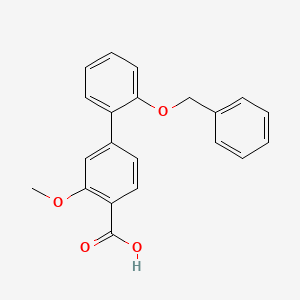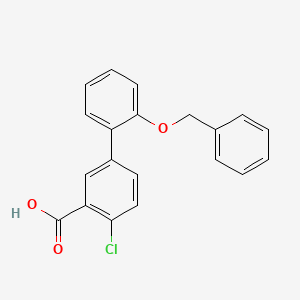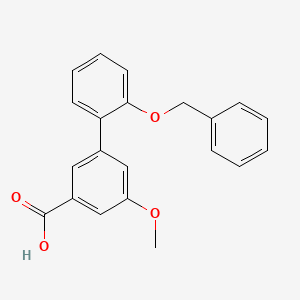
3-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, or 3-BPMB for short, is a naturally occurring organic compound that has a wide range of applications in the scientific research field. It is a crystalline solid with a white to off-white color, and can be found in a 95% purity grade. It is an important intermediate in the synthesis of several pharmaceuticals, and its properties make it a useful building block for organic synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-BPMB.
科学的研究の応用
3-BPMB is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals, such as anti-inflammatory drugs, anti-depressants, and anti-cancer agents. It is also used as a building block for organic synthesis, and can be used to synthesize a variety of compounds for use in drug discovery and development. Additionally, 3-BPMB has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine.
作用機序
The mechanism of action of 3-BPMB is not fully understood, but it is thought to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting the enzyme, 3-BPMB increases the concentration of acetylcholine in the body, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BPMB are not fully understood, but it is thought to have a variety of effects on the body. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased alertness, improved memory, and improved cognitive function. Additionally, 3-BPMB has been found to have anti-inflammatory and anti-oxidant properties, which may have beneficial effects on the body.
実験室実験の利点と制限
The main advantage of using 3-BPMB in lab experiments is its high purity grade (95%), which makes it ideal for use in a variety of applications. Additionally, 3-BPMB is relatively easy to synthesize, making it a cost-effective option for researchers. However, there are some limitations to using 3-BPMB in lab experiments. For example, it is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is important to use caution when using the compound in experiments.
将来の方向性
Given the wide range of applications of 3-BPMB, there are a number of potential future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of the compound and its effects on the body. Additionally, research could be conducted to explore the potential use of 3-BPMB as an inhibitor of other enzymes or as a building block for organic synthesis. Finally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing the compound.
合成法
3-BPMB can be synthesized through a variety of methods, but the most common method is the condensation reaction of 2-benzyloxybenzaldehyde with 5-methoxybenzoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and yields a white crystalline solid with a 95% purity grade. Other methods of synthesis include the use of a Grignard reagent or a Friedel-Crafts acylation reaction.
特性
IUPAC Name |
3-methoxy-5-(2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-18-12-16(11-17(13-18)21(22)23)19-9-5-6-10-20(19)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJDQNUCFQQELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692200 |
Source


|
| Record name | 2'-(Benzyloxy)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261969-31-6 |
Source


|
| Record name | 2'-(Benzyloxy)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


